molecular formula C12H23N3 B6651818 N-cyclobutyl-N',3-dimethylpiperidine-1-carboximidamide

N-cyclobutyl-N',3-dimethylpiperidine-1-carboximidamide

Cat. No.: B6651818
M. Wt: 209.33 g/mol
InChI Key: LWCMJPOJJGHTMZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a cyclobutyl group and a dimethylpiperidine moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-cyclobutyl-N',3-dimethylpiperidine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-10-5-4-8-15(9-10)12(13-2)14-11-6-3-7-11/h10-11H,3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCMJPOJJGHTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=NC)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide typically involves the reaction of cyclobutylamine with 3-dimethylpiperidine-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced process control systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are usually performed under an inert atmosphere to prevent oxidation.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-N’,3-dimethylpiperidine-1-carboxamide, while reduction may produce N-cyclobutyl-N’,3-dimethylpiperidine-1-amine. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:

    N,N-dimethylpiperidine-4-carboxamide: This compound has a similar piperidine structure but lacks the cyclobutyl group, resulting in different chemical and biological properties.

    N-cyclopropylpiperidine-3-carboxamide: This compound contains a cyclopropyl group instead of a cyclobutyl group, leading to variations in its reactivity and applications.

    N-benzyl-N-ethylpiperidine-4-carboxamide:

The uniqueness of N-cyclobutyl-N’,3-dimethylpiperidine-1-carboximidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

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